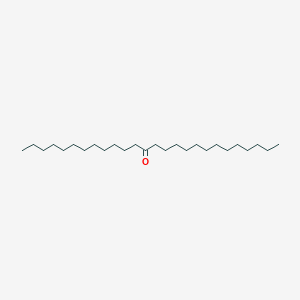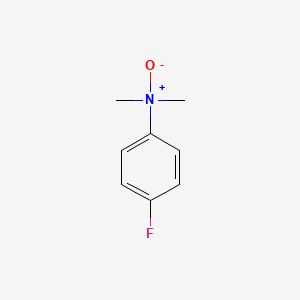![molecular formula C26H26O3 B14280738 6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol) CAS No. 128475-33-2](/img/structure/B14280738.png)
6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol): is a mouthful, but let’s break it down. This compound consists of two indene rings connected by a methylene bridge, with a 4-methoxyphenyl group attached. Here’s the structural formula:
Structure:
準備方法
Industrial Production: As of now, there isn’t a well-established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield corresponding dihydro derivatives.
Substitution: The phenyl group can undergo substitution reactions, such as halogenation or nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃).
Major Products: The specific products depend on reaction conditions, but expect variations of the parent compound with altered functional groups.
科学的研究の応用
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Ligand Design: It may serve as a ligand in coordination chemistry or catalysis.
Biological Activity: Investigations are ongoing to explore its potential as an anticancer agent or other therapeutic applications.
Pharmacology: Researchers study its interactions with cellular targets.
Materials Science: Its properties make it interesting for materials applications, such as organic electronics or polymers.
作用機序
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to unravel its effects fully.
類似化合物との比較
While this compound is relatively unique, it shares features with other indene-based structures. Similar compounds include:
1,4-Dimethylbenzene: Notable for its aromatic ring and methyl groups .
2,3-Dihydro-1H-inden-5-ol: A related indene derivative .
(3Z)-3-(6-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid acetate: A mouthful like ours, but structurally intriguing .
特性
CAS番号 |
128475-33-2 |
|---|---|
分子式 |
C26H26O3 |
分子量 |
386.5 g/mol |
IUPAC名 |
6-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)-(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C26H26O3/c1-29-21-10-8-16(9-11-21)26(22-12-17-4-2-6-19(17)14-24(22)27)23-13-18-5-3-7-20(18)15-25(23)28/h8-15,26-28H,2-7H2,1H3 |
InChIキー |
XBMKUOQQJPUCLX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C3CCCC3=C2)O)C4=C(C=C5CCCC5=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)








![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
